4-(Chloromethyl)-2,5-oxazolidinedione
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Synthesis and Medicinal Chemistry
4-(Chloromethyl)-2,5-oxazolidinedione serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been employed in the creation of enantiomerically pure derivatives used for evaluating antidiabetic activities. These derivatives have shown potent glucose- and lipid-lowering activities in diabetic animal models, with some oxazolidinediones outperforming established treatments like pioglitazone in terms of potency and efficacy (Momose et al., 2002). Furthermore, oxazolidinediones have been identified as a new zinc-binding chemotype, suggesting potential applications in developing inhibitors for zinc metalloenzymes, a critical area in medicinal chemistry (Chrysanthopoulos et al., 2017).
Organic Synthesis
In organic synthesis, this compound has been utilized in novel methodologies for the stereoselective synthesis of functionalized oxazolidinones, showcasing its versatility in constructing complex chiral molecules. These methods have facilitated the synthesis of compounds with significant biological activity, including L-homophenylalaninol analogues, demonstrating the utility of this compound in producing biologically relevant molecules (Park et al., 2003). Additionally, it has been used in one-pot synthesis approaches for creating 3-unsubstituted-2,4-oxazolidinediones from α-hydroxyesters, streamlining the production of pharmaceutically interesting molecules and demonstrating its role in enhancing synthetic efficiency (Li et al., 2009).
Structural Chemistry
The structural properties of this compound derivatives have been a subject of interest, particularly in understanding the stereochemistry and isomerism inherent to substituted oxazolidines. Studies have elucidated the preferred configurations and isomeric behaviors of these compounds, contributing to a deeper understanding of their chemical behavior and potential as chiral auxiliaries in organic synthesis (Bulatova et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the replication of certain viruses, such as the respiratory syncytial virus (rsv), by targeting the viral rna polymerase
Mode of Action
Analogous compounds have been shown to inhibit viral rna polymerase, causing chain termination of rna synthesis . This suggests that 4-(Chloromethyl)-2,5-oxazolidinedione may interact with its targets in a similar manner, leading to changes in the function of the target molecules.
Biochemical Pathways
For instance, if the compound targets viral RNA polymerase, it could affect the replication and transcription pathways of the virus .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption
Result of Action
If the compound acts similarly to analogous compounds, it could lead to the inhibition of viral replication, potentially reducing the severity of viral infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQADUBZEIRDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617761 | |
Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3981-41-7 | |
Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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